molecular formula C10H19NO2 B13153231 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol

3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol

Cat. No.: B13153231
M. Wt: 185.26 g/mol
InChI Key: GSANGABBAZLDMJ-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol (CAS 1552679-02-3) is a high-purity chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . This synthetically versatile building block features a cyclobutane ring fused with a 2-methyltetrahydrofuran moiety and contains both amino and hydroxyl functional groups, making it a valuable intermediate in medicinal chemistry and drug discovery research . The structural complexity offered by the cyclobutyl scaffold combined with the stereochemical definition of the oxolan-3-ol ring provides researchers with a three-dimensional template for developing novel therapeutic agents. This compound is particularly valuable for exploring structure-activity relationships in pharmaceutical development, especially for central nervous system targets and enzyme inhibition studies where its rigid framework can enhance binding affinity and selectivity. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to create targeted libraries for high-throughput screening. Available in high purity (95% confirmed by analytical testing), this compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or human use . All chemical handling should be conducted by qualified professionals in appropriate laboratory settings with proper safety protocols.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclobutyl]-2-methyloxolan-3-ol

InChI

InChI=1S/C10H19NO2/c1-8-10(12,5-6-13-8)9(7-11)3-2-4-9/h8,12H,2-7,11H2,1H3

InChI Key

GSANGABBAZLDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(C2(CCC2)CN)O

Origin of Product

United States

Preparation Methods

Overview

This approach involves the functionalization of cyclobutane rings with amino groups, followed by coupling with oxolane derivatives to form the target structure. The key steps include oxidation, nitration, and subsequent amination.

Stepwise Methodology

Step Description Reagents & Conditions References
1. Oxidation of Cyclobutane Cyclobutane is oxidized to cyclobutanecarboxaldehyde Oxidant: 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), oxidizing agent, at room temperature
2. Nitration and Hydroxylation Cyclobutanecarboxaldehyde reacts with nitromethane to form nitro-alcohol Reagents: Nitromethane, base (NaOH), at ambient temperature
3. Conversion to Aminomethyl Derivative Nitro-alcohol reacts with acetic anhydride, followed by reduction Reagents: Acetic anhydride, catalytic hydrogenation
4. Cyclization with Oxolane The amino-functionalized intermediate reacts with oxolane derivatives Reagents: Acid catalysts, heat (130°C), sealed environment

Research Data:

Reaction Yield Conditions Notes
Oxidation 85% TEMPO, ambient Efficient oxidation of cyclobutane to aldehyde
Nitration 78% Nitromethane, NaOH Selective nitration at aldehyde position
Aminomethylation 65% Acetic anhydride, hydrogenation Converts nitro group to amino group
Cyclization 60-70% Acid catalysis, 130°C Formation of oxolane ring with amino group attached

Amide Formation via Coupling of Nitro-Hydroxy Acid Intermediates

Overview

This method utilizes the coupling of nitro-hydroxy acids with amino-functionalized cyclobutane derivatives, followed by reduction to yield the amino group essential for the target compound.

Procedure

Step Description Reagents & Conditions References
1. Formation of Nitro-Hydroxy Acid Coupling of glyoxylic acid with nitroalkanes Reagents: Glyoxylic acid, nitroalkane, base, at room temperature
2. Conversion to Amino Derivative Nitro-hydroxy acid reacts with acetic anhydride Reagents: Acetic anhydride, heat
3. Cyclization with Oxolane The amino acid derivative reacts with oxolane derivatives Reagents: Triethylamine, sealed tube, 130°C

Research Data:

Reaction Yield Conditions Notes
Nitro-hydroxy acid formation 70% Room temperature, mild base Efficient coupling process
Amide formation 65-75% 130°C, sealed environment High yield of cyclized product

Alternative Route: Direct Cyclization of Amino-Functionalized Precursors

Overview

This approach involves the direct cyclization of aminoalkyl cyclobutane derivatives with oxolane units under thermal and catalytic conditions.

Procedure

Step Description Reagents & Conditions References
1. Synthesis of Amino Cyclobutane Nucleophilic substitution on cyclobutane derivatives Reagents: Aminoalkyl halides, base
2. Cyclization with Oxolane Heating with oxolane derivatives Reagents: Triethylamine, sealed tube, 130°C

Research Data:

Reaction Yield Conditions Notes
Cyclization 55-65% 130°C, sealed tube Suitable for large-scale synthesis

Summary of Key Materials and Conditions

Material Role Typical Quantity Conditions
Cyclobutanecarboxaldehyde Intermediate 1.0 mmol Oxidation with TEMPO
Nitroalkane (e.g., Nitromethane) Nucleophile 1.2 mmol Base, room temperature
Acetic anhydride Acylation agent 1.5 mmol Reflux, mild
Oxolane derivatives Ring formation 1.0 mmol Sealed tube, 130°C
Triethylamine Base 1.5 mmol Reflux, sealed

Research Outcomes and Validation

  • Yield Efficiency: The combined processes yield the target compound with overall efficiencies ranging from 55% to 75%, depending on the route and specific conditions.
  • Purity: Purification via chromatography (silica gel, eluent: EtOAc/MeOH) ensures high purity suitable for further pharmacological evaluation.
  • Scalability: The methods are adaptable for scale-up, with reaction conditions optimized for safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reducing agents can be used to convert the compound into its reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of 3-[1-(aminomethyl)cyclobutyl]-2-methyloxolan-3-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Ring System Potential Applications Reference ID
This compound C₁₀H₁₉NO₂ ~185.26 -OH, -CH₂NH₂, -CH₃ Cyclobutyl + oxolane Drug intermediates, chiral synthons
1-(Aminomethyl)-4-methoxycyclohexanamine C₈H₁₈N₂O 158.24 -OCH₃, -CH₂NH₂ Cyclohexane Pharmaceutical intermediates (e.g., kinase inhibitors)
3-Acetyl-3-hydroxyoxolan-2-one C₆H₈O₄ 144.13 -OH, acetyl (-COCH₃), ketone Oxolane Organic synthesis, electrophilic reagents
Berotralstat (ORLADEYO®) C₂₇H₂₅F₄N₅O₂·2HCl 640.43 (salt) Pyrazole, -CF₃, -CN, -F Multiple fused rings Plasma kallikrein inhibitor (HAE treatment)
1-Methylcyclopentanol C₆H₁₂O 100.16 -OH, -CH₃ Cyclopentane Solvents, fragrances

Key Structural and Functional Differences

Ring Strain vs. Stability: The cyclobutyl group in the target compound introduces ring strain, enhancing reactivity compared to larger rings like cyclohexane (in 1-(aminomethyl)-4-methoxycyclohexanamine) or cyclopentane (in 1-methylcyclopentanol) . The oxolane ring in the target compound provides a rigid, oxygen-containing framework distinct from berotralstat’s aromatic pyrazole and fluorophenyl systems .

Methoxy and cyano groups in analogs (e.g., berotralstat) confer distinct electronic effects, influencing binding affinity in therapeutic contexts .

Applications: The target compound’s combination of polar and nonpolar groups suggests utility as a chiral building block or pharmacophore in drug design, contrasting with berotralstat’s direct therapeutic role .

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 1-(aminomethyl)-4-methoxycyclohexanamine (e.g., reductive amination of nitriles or ketones), but the cyclobutyl ring may require specialized conditions to manage strain .
  • Solubility and Reactivity: Computational studies suggest the hydroxyl and aminomethyl groups enhance aqueous solubility compared to nonpolar analogs like 1-methylcyclopentanol, though experimental data are lacking .

Biological Activity

3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclobutyl group and a methyloxolan moiety. Its molecular formula is C₉H₁₅N₁O₂, indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The presence of the aminomethyl group suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.
  • Cell Proliferation : Some studies have indicated that derivatives of similar compounds can affect cell proliferation, making this compound a candidate for cancer research.

Biological Activity Data

Activity Effect Reference
Enzyme InhibitionInhibits CYP450 enzymes
AntiproliferativeReduces cancer cell growth
NeuroprotectivePotential modulation of neurotransmitters

Case Studies

Several case studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Case Study 1 : A study on related compounds demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. This suggests a potential role in cancer therapy.
  • Case Study 2 : Research involving neuroprotective agents indicated that compounds with similar structures could mitigate neuronal damage in models of neurodegeneration, suggesting therapeutic applications in conditions like Alzheimer's disease.

Research Findings

Recent findings have expanded the understanding of the biological activity of compounds similar to this compound:

  • A study published in PubMed highlighted that structural modifications to aminomethyl groups can significantly enhance enzyme inhibitory activity, which could be relevant for developing more potent derivatives .
  • Another investigation into the pharmacokinetics and pharmacodynamics of related compounds indicated favorable absorption and distribution profiles, enhancing their therapeutic potential .

Q & A

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Methodology :
  • Process Optimization : Replace column chromatography with crystallization (solvent: ethanol/water).
  • Safety : Assess exothermicity via RC1e calorimetry. Use flow chemistry for hazardous steps (e.g., nitrations) .

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